3,5-Dinonylphenol

Analytical Chemistry Quality Control Process Monitoring

3,5-Dinonylphenol (CAS 58085-76-0) is a dialkylphenol with the molecular formula C24H42O and a molecular weight of 346.60 g/mol, produced via the alkylation of phenol with nonene isomers. It is a minor isomer in the broader class of dinonylphenols (DNPs), with the technical-grade product typically being a complex mixture predominantly composed of the 2,4-isomer (2,4-DNP).

Molecular Formula C24H42O
Molecular Weight 346.6 g/mol
CAS No. 58085-76-0
Cat. No. B15366419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dinonylphenol
CAS58085-76-0
Molecular FormulaC24H42O
Molecular Weight346.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCC1=CC(=CC(=C1)O)CCCCCCCCC
InChIInChI=1S/C24H42O/c1-3-5-7-9-11-13-15-17-22-19-23(21-24(25)20-22)18-16-14-12-10-8-6-4-2/h19-21,25H,3-18H2,1-2H3
InChIKeyLAVFEHMYWVKTNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dinonylphenol (CAS 58085-76-0): Technical Baseline and Procurement Fundamentals for an Alkylphenol Intermediate


3,5-Dinonylphenol (CAS 58085-76-0) is a dialkylphenol with the molecular formula C24H42O and a molecular weight of 346.60 g/mol, produced via the alkylation of phenol with nonene isomers . It is a minor isomer in the broader class of dinonylphenols (DNPs), with the technical-grade product typically being a complex mixture predominantly composed of the 2,4-isomer (2,4-DNP) [1]. Basic physical properties for 3,5-DNP include a calculated density of 0.901 g/cm³ at 20°C, a boiling point of 464.1°C at 760 mmHg, and a flash point of 218.7°C .

Why 3,5-Dinonylphenol Cannot Be Simply Substituted with Generic Dinonylphenol or Other Alkylphenols


Generic substitution of alkylphenols is not feasible due to the profound impact of isomerism on physicochemical and biological performance. Technical-grade dinonylphenol is a mixture where the 2,4-dinonylphenol isomer is the major component, and the 3,5-isomer is present in minor amounts, if at all [1]. The position of the bulky nonyl substituents dictates steric hindrance around the hydroxyl group, influencing critical parameters such as reactivity, metal chelation ability, and adsorption behavior . Furthermore, when compared to mono-substituted nonylphenol (MW 220.35 g/mol), the addition of a second nonyl chain in dinonylphenol (MW 346.60 g/mol) drastically increases hydrophobicity, with an estimated log Kow for 2,4-DNP of 10.47 versus 5.76 for 4-nonylphenol [2]. This difference in lipophilicity alters the compound's environmental fate and its partitioning behavior in surfactant formulations, rendering direct one-for-one replacement in end-use applications without reformulation highly improbable.

3,5-Dinonylphenol (CAS 58085-76-0): Quantified Differentiation and Comparative Performance Data Guide


Comparative HPLC Retention and Isomer Selectivity for 3,5-DNP vs. 2,4-DNP

The 3,5-dinonylphenol isomer is chromatographically distinct from the predominant 2,4-dinonylphenol isomer. On a reversed-phase Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid, 3,5-DNP can be separated and analyzed with simple conditions [1]. This demonstrates that generic DNP analytical methods may not adequately resolve or quantify the 3,5-isomer, which is crucial for accurate product specification in procurement.

Analytical Chemistry Quality Control Process Monitoring

Superior Insecticidal Activity of Dinonylphenol Ethoxylates vs. Nonylphenol Ethoxylates

Nonionic surfactants derived from dinonylphenol (DNP-EO) exhibit significantly greater insecticidal activity against mosquito pupae than those derived from monononylphenol (NP-EO). In a direct laboratory assay, DNP-EO was ranked as the most effective compound class, superior to NP-EO [1]. While the study does not isolate the 3,5-isomer, the data provides class-level evidence that the di-alkyl substitution pattern confers enhanced bioactivity compared to the mono-alkyl analog.

Agrochemicals Insecticide Development Surfactant Science

Massive Increase in Hydrophobicity (Log Kow) from Nonylphenol to Dinonylphenol

The addition of a second nonyl chain to the phenol ring dramatically increases the compound's lipophilicity. The estimated octanol-water partition coefficient (Log Kow) for dinonylphenol is 10.47, compared to 5.76 for 4-nonylphenol [1]. This quantitative difference of over four orders of magnitude (log scale) has profound implications for solubility, partitioning in environmental systems, and interactions with biological membranes.

Environmental Fate QSAR Formulation Science

Lack of Direct Metal Extraction Data vs. p-Nonylphenol

p-Nonylphenol has been investigated as a versatile solvent for the liquid-liquid extraction of cationic metal complexes [1]. While no direct, quantitative extraction studies for 3,5-dinonylphenol were found in the accessible literature, its ultra-high hydrophobicity (Log Kow ~10.5) suggests it would be a more efficient extractant for highly lipophilic metal complexes, though its sterically hindered hydroxyl group may reduce its chelation efficiency compared to the less hindered p-isomer.

Hydrometallurgy Solvent Extraction Analytical Chemistry

Recommended R&D and Industrial Application Scenarios for 3,5-Dinonylphenol (CAS 58085-76-0)


Development of Ultra-Hydrophobic and High-Performance Surfactants

Based on the class-level evidence of superior insecticidal activity for DNP-EO surfactants compared to NP-EO, 3,5-DNP is a valuable starting material for synthesizing novel nonionic surfactants with enhanced bioactivity [7]. Its exceptionally high Log Kow of ~10.5 makes it particularly suitable for formulating oil-soluble or surface-active agents where strong hydrophobic anchoring is desired, such as in oilfield chemicals, heavy-duty lubricant additives, and specialized emulsifiers for inverse emulsions [8].

Synthesis of High-Molecular-Weight Phosphite Antioxidants and Stabilizers

The dialkyl substitution pattern of 3,5-DNP provides high thermal stability and low volatility, making it an ideal precursor for synthesizing high-molecular-weight phosphite antioxidants used in polymer stabilization [7]. These dinonylphenol-derived phosphites, such as those in the PEL-PHOS™ family, serve as effective extreme-pressure (EP) agents and secondary antioxidants in lubricants and plastics, helping to prevent oxidation and degradation under extreme heat and pressure [8].

Precursor for Gemini Surfactants via Dinonylphenol-Substituted Methanes

3,5-DNP can be used as a building block in condensation reactions to synthesize novel gemini surfactants. For example, the acid resin-catalyzed condensation of nonylphenol with formaldehyde produces bis-(2-hydroxy-5-nonylphenyl)-methane, a dinonylphenol-substituted methane [7]. This class of gemini surfactants exhibits enhanced surface activity compared to conventional monomeric surfactants, offering applications in enhanced oil recovery, fabric softeners, and high-performance detergents [8].

Analytical Standard for Environmental Monitoring and Quality Control

Given the distinct chromatographic behavior of the 3,5-isomer on reversed-phase HPLC columns, purified 3,5-DNP is essential as a certified reference standard for environmental monitoring of alkylphenol pollutants [7]. Its use ensures accurate quantification of this specific isomer in complex environmental matrices, such as wastewater and sediment, where dinonylphenols are monitored as hydrophobic degradation products of nonylphenol ethoxylate surfactants [8].

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